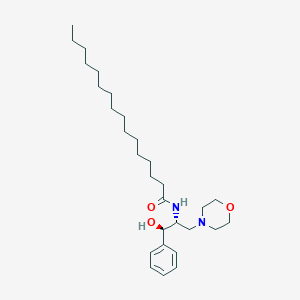

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

Übersicht

Beschreibung

D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol: ist ein bioaktives Sphingolipid, das für seine Rolle bei der Regulierung des Ceramid-Stoffwechsels bekannt ist. Es ist ein potenter Inhibitor der Glucosylceramid-Synthase, einem Enzym, das an der Synthese von Glykosphingolipiden beteiligt ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ausgangsmaterialien: Die Synthese von D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol beginnt typischerweise mit dem entsprechenden threo-1-Phenyl-2-Amino-1,3-Propandiol-Derivat.

Reaktionsschritte: Die Aminogruppe wird mit Palmitoylchlorid acyliert, um das Palmitoylamino-Derivat zu bilden. Dieser Zwischenstoff wird dann mit Morpholin umgesetzt, um das Endprodukt zu erhalten.

Reaktionsbedingungen: Die Reaktionen werden in der Regel unter wasserfreien Bedingungen mit geeigneten Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran durchgeführt, und die Reaktionstemperatur wird auf niedrigem bis mittlerem Niveau gehalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Großtechnische Synthese: Die industrielle Produktion beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und die Verunreinigungen zu minimieren.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

Inhibition von Enzymen: D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol ist bekannt dafür, die Glucosylceramid-Synthase zu hemmen, was zu einer Reduzierung der Glykosphingolipid-Synthese führt.

Wechselwirkung mit zellulären Komponenten: Es kann die Zytokinese und Glykosylierungsprozesse beeinflussen, indem es die Glucosylceramid-Synthase hemmt.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien sind Palmitoylchlorid, Morpholin und geeignete Lösungsmittel wie Dichlormethan.

Bedingungen: Reaktionen werden typischerweise unter wasserfreien Bedingungen mit kontrollierten Temperaturen durchgeführt.

Hauptprodukte

Hauptprodukt: Das Hauptprodukt dieser Reaktionen ist D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol selbst.

Nebenprodukte: Nebenprodukte können nicht umgesetzte Ausgangsmaterialien und geringfügige Verunreinigungen enthalten, die während der Reinigung entfernt werden.

Wissenschaftliche Forschungsanwendungen

Inhibition of Glucosylceramide Synthase

PPMP is primarily recognized for its function as an inhibitor of glucosylceramide synthase (GCS), which plays a crucial role in the metabolism of glycosphingolipids. By inhibiting this enzyme, PPMP can help elucidate the biological roles of glucosylceramides and their derivatives in various cellular processes.

Case Study: Glycosphingolipid Metabolism

Research has demonstrated that PPMP effectively depletes cells of glucosphingolipids, allowing scientists to study the consequences of reduced levels of these lipids on cell function and signaling pathways. For example, it has been used to investigate the role of glucosylceramides in cancer cell proliferation and survival .

Cancer Treatment Research

PPMP has shown potential in cancer therapy by targeting specific pathways involved in tumor growth and drug resistance.

Case Study: Cisplatin Resistance

In studies involving malignant pleural mesothelioma cells, PPMP was found to enhance the efficacy of verotoxin-1 (VT-1), a cytotoxic agent that targets cells expressing globotriasosylceramide (Gb3). The combination treatment resulted in increased apoptosis in cisplatin-resistant cells . This suggests that PPMP may help overcome drug resistance by modulating glycosphingolipid metabolism.

Neurological Disorders

The compound's ability to influence lipid metabolism has also led to investigations into its effects on neurological conditions.

Case Study: Neurodegenerative Diseases

Research indicates that alterations in sphingolipid metabolism are linked to neurodegenerative diseases such as Alzheimer's. By utilizing PPMP to inhibit GCS, scientists can explore how changes in glycosphingolipid levels affect neuronal health and disease progression .

Metabolic Disorders

PPMP's role in lipid metabolism extends to metabolic disorders where dysregulation of sphingolipid levels is implicated.

Case Study: Type 2 Diabetes

Studies have suggested that glucosylceramide levels are altered in type 2 diabetes, affecting insulin signaling pathways. By inhibiting GCS with PPMP, researchers aim to determine if restoring normal lipid levels can improve insulin sensitivity and glucose metabolism .

Table 1: Summary of Research Applications

Wirkmechanismus

Inhibition of Glucosylceramide Synthase

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DL-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol: Ein racemisches Gemisch, das ebenfalls die Glucosylceramid-Synthase hemmt, aber mit unterschiedlichen enantiomeren Eigenschaften.

N-Butyldeoxynojirimycin: Ein weiterer Inhibitor der Glykosphingolipid-Synthese, jedoch mit einem anderen Wirkmechanismus.

Einzigartigkeit

Biologische Aktivität

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, commonly referred to as DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-PPMP), is a compound recognized for its role as an inhibitor of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glucosylceramide, a key sphingolipid involved in various cellular processes, including cell signaling, apoptosis, and membrane integrity.

DL-PPMP acts primarily by inhibiting glucosylceramide synthase, which prevents the conversion of ceramide to glucosylceramide. This inhibition leads to alterations in sphingolipid metabolism, affecting cellular functions such as proliferation and apoptosis. The compound has been shown to be more effective than its analog PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol) in intact cells .

1. Inhibition of Glucosylceramide Synthase

Research indicates that DL-PPMP significantly inhibits the accumulation of various gangliosides, including GM3 and GD3, which are implicated in neurodegenerative diseases . The inhibition of glucosylceramide synthase by DL-PPMP has been linked to potential therapeutic effects in conditions like motor neuron diseases and certain cancers .

2. Impact on Cell Proliferation and Apoptosis

Studies demonstrate that DL-PPMP can induce apoptosis in various cancer cell lines by modulating ceramide levels. For instance, it has been shown to enhance apoptosis in CCRF-CEM cells (a T-cell leukemia line) through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Table 1: Effects of DL-PPMP on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM | 5.0 | Induces apoptosis via ROS accumulation |

| HeLa | 10.0 | Inhibits proliferation |

| A549 (Lung) | 8.0 | Promotes cell death |

3. Case Studies

A notable case study involved the administration of DL-PPMP in a mouse model of amyotrophic lateral sclerosis (ALS), where it demonstrated a reduction in disease progression markers by inhibiting glucosylceramide accumulation . This suggests potential for therapeutic application in neurodegenerative disorders.

Eigenschaften

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBANDBMHLEMFA-XRKRLSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164156 | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149022-18-4 | |

| Record name | rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding D-threo-PPMP?

A1: The research paper focuses on developing and validating a liquid chromatography method to accurately measure the concentration of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in biological samples, specifically mouse plasma and liver tissue []. This method is crucial for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of D-threo-PPMP in preclinical models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.